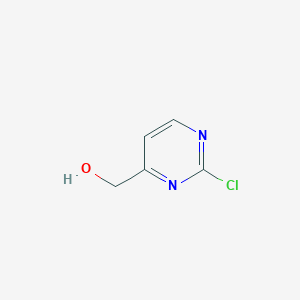

(2-Chloropyrimidin-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXLTMBMLWQOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34953-87-2 | |

| Record name | (2-chloropyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloropyrimidin-4-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate

(2-Chloropyrimidin-4-yl)methanol, identified by its CAS Number 34953-87-2 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry. While seemingly a simple molecule, its strategic arrangement of a reactive chlorine atom, a nucleophilic hydroxymethyl group, and the inherent drug-like properties of the pyrimidine core make it an invaluable precursor in the synthesis of complex, high-value pharmaceutical agents. The pyrimidine scaffold is a well-established pharmacophore, present in numerous approved drugs, owing to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets. This guide, from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 34953-87-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₅H₅ClN₂O | Sigma-Aldrich[1] |

| Molecular Weight | 144.56 g/mol | |

| Appearance | White to yellow solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[1] |

Note: Experimental melting point and detailed spectroscopic data are not consistently reported in publicly available literature, a common occurrence for specialized synthetic intermediates. The data presented here are compiled from supplier information.

The structural arrangement of this compound is key to its synthetic utility. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effect of the chlorine atom at the 2-position, renders this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its application in drug discovery, allowing for the facile introduction of various amine-containing fragments. Conversely, the hydroxymethyl group at the 4-position provides a handle for a different set of chemical transformations, such as etherification, esterification, or oxidation to the corresponding aldehyde. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

Synthesis of this compound: A Practical Approach

The most direct and common laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2-chloropyrimidine-4-carboxaldehyde. This precursor is accessible through various synthetic routes, often starting from more common pyrimidine derivatives. The reduction of the aldehyde to the primary alcohol can be efficiently achieved using mild hydride-based reducing agents.

Experimental Protocol: Reduction of 2-Chloropyrimidine-4-carboxaldehyde

This protocol is a representative procedure based on established methods for the reduction of aldehydes to alcohols using sodium borohydride.[2][3]

Materials:

-

2-Chloropyrimidine-4-carboxaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine-4-carboxaldehyde (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. The rationale for cooling is to control the exothermic reaction of sodium borohydride with the protic solvent and to prevent potential over-reduction or side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The slow addition is crucial to manage the evolution of hydrogen gas and maintain the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or saturated aqueous sodium bicarbonate solution while maintaining the temperature below 20°C.

-

Workup: Remove the methanol under reduced pressure using a rotary evaporator. Partition the resulting aqueous residue between dichloromethane and water.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). The use of a chlorinated solvent ensures efficient extraction of the moderately polar product.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Diagram of the Synthesis Workflow:

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-chloropyrimidine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][4][5] The chlorine atom at the 2-position acts as a leaving group in SNAr reactions, allowing for the covalent attachment of the pyrimidine ring to a cysteine residue in the ATP-binding site of certain kinases.[4][6] This covalent bond formation can lead to prolonged and potent inhibition. More commonly, the 2-chloro group is displaced by a nucleophilic amine from another part of the drug molecule, forming a stable C-N bond that is a key feature of many kinase inhibitors.

A prominent example of the utility of a closely related building block is in the synthesis of Pacritinib , an approved inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[7][8] While the synthesis of Pacritinib starts with a more complex derivative, 3-(2-chloropyrimidin-4-yl)benzaldehyde, it highlights the importance of the 2-chloropyrimidine core in targeting these kinases.[9]

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, essential for processes like immunity, cell growth, and differentiation.[10][11][12][13][14] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[12]

The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated Janus kinases (JAKs).[11][12][13] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[11][13] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate gene expression.[11][13]

Diagram of the JAK-STAT Signaling Pathway:

Caption: Overview of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Inhibitors like Pacritinib, derived from scaffolds accessible from this compound and its analogues, bind to the ATP-binding site of JAK2, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade. This mechanism of action is effective in treating diseases driven by overactive JAK signaling.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the five carbon atoms in the molecule, including the two distinct pyrimidine ring carbons attached to nitrogen, the carbon bearing the chlorine atom, and the methylene carbon.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), providing further confirmation of the structure.

Conclusion: A Small Molecule with a Large Impact

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its inherent reactivity, coupled with the proven pharmacological relevance of the pyrimidine core, makes it a highly sought-after intermediate for the synthesis of targeted therapeutics. As our understanding of disease pathways, particularly in oncology and immunology, continues to grow, the demand for versatile and strategically functionalized heterocyclic compounds like this compound is set to increase. This guide provides a foundational understanding for researchers looking to leverage this potent building block in their quest for novel and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pacritinib Hydrochloride [cjph.com.cn]

- 9. rsc.org [rsc.org]

- 10. cusabio.com [cusabio.com]

- 11. Janus kinase - Wikipedia [en.wikipedia.org]

- 12. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 15. benchchem.com [benchchem.com]

Topic: (2-Chloropyrimidin-4-yl)methanol Structure Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrimidine ring being a particularly privileged scaffold found in numerous therapeutic agents. (2-Chloropyrimidin-4-yl)methanol is a key building block, offering multiple reaction sites for the synthesis of complex molecules. Its precise structure and purity are paramount, as any ambiguity can have profound consequences on the biological activity and safety of downstream compounds.

This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the causality behind the analytical strategy. The core principle is to build a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment. This multi-pronged approach, integrating mass spectrometry, spectroscopy, and crystallography, ensures the highest degree of scientific integrity.

Foundational Analysis: Confirming Molecular Identity with Mass Spectrometry

Expertise & Experience: The logical first step in any structural analysis is to confirm the molecular weight and elemental composition. Mass spectrometry (MS) provides this fundamental data with exceptional accuracy. For a novel or critical batch of a compound, relying solely on low-resolution MS is insufficient. High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer, is the authoritative choice. ESI is a soft ionization technique, which minimizes fragmentation and ensures the molecular ion is observed, while TOF provides the mass accuracy required to distinguish between isobaric formulas.

Trustworthiness: The power of HRMS lies in its self-validating nature. The experimentally determined accurate mass is compared against a theoretical mass calculated from the elemental formula (C₅H₅ClN₂O). A mass error of less than 5 ppm provides extremely high confidence in the proposed formula, which is then systematically confirmed by subsequent spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) Data

The expected protonated molecular ion [M+H]⁺ for C₅H₅ClN₂O will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₅H₆³⁵ClN₂O⁺ | 145.0190 | ~145.019 |

| [M+H]⁺ Isotope | C₅H₆³⁷ClN₂O⁺ | 147.0161 | ~147.016 |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent containing 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard for internal mass calibration to ensure high accuracy.

-

Analysis: Process the spectrum to identify the monoisotopic peak and its corresponding ³⁷Cl isotope peak. Confirm the ~3:1 intensity ratio and calculate the mass error against the theoretical value.

Fragmentation Pathway Analysis

While ESI is a soft technique, in-source fragmentation can sometimes be induced to provide further structural clues. The fragmentation of pyrimidine derivatives is well-documented and often involves characteristic losses.[1][2][3]

Caption: Predicted ESI-MS fragmentation of this compound.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for identifying the functional groups present in a molecule.[4][5] For this compound, the key is to confirm the presence of the hydroxyl (-OH) group and the characteristic vibrations of the substituted pyrimidine ring. The absence of other signals (e.g., a strong carbonyl stretch around 1700 cm⁻¹) is equally important, ruling out oxidized impurities.

Trustworthiness: The FTIR spectrum serves as a molecular "fingerprint." The presence of a broad O-H stretch and a C-O stretch provides direct, physical evidence of the alcohol moiety, validating a key feature of the proposed structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3200 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded)[6] |

| ~3100-3000 | Medium | Aromatic C-H stretch (pyrimidine ring) |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1600-1550 | Strong | C=N and C=C ring stretching vibrations[4][6] |

| ~1200-1050 | Strong | C-O stretch (primary alcohol) |

| ~800-700 | Medium-Strong | C-Cl stretch[6] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan and subtracted from the sample spectrum.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[7] It provides a detailed map of the carbon-hydrogen framework by analyzing the chemical environment, connectivity, and quantity of ¹H and ¹³C nuclei. For this molecule, a combination of ¹H NMR and ¹³C NMR is essential. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical, as it can affect the chemical shifts and the observability of exchangeable protons like the -OH group.[8][9]

Trustworthiness: A complete NMR dataset is a self-validating system. The ¹H NMR spectrum's integration values must sum to the number of protons in the molecular formula (from MS). The splitting patterns must be consistent with the neighboring protons, and the ¹³C NMR must show the correct number of unique carbon environments. This internal consistency provides irrefutable proof of the atomic connectivity.

¹H NMR Spectral Data (300-500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | Doublet (d) | 1H | H6 | Deshielded by adjacent N and para to Cl. |

| ~7.4 | Doublet (d) | 1H | H5 | Coupled to H6. |

| ~5.5 | Triplet (t) | 1H | -OH | Exchangeable proton, couples to -CH₂. |

| ~4.6 | Doublet (d) | 2H | -CH₂- | Coupled to the -OH proton. |

Note: In CDCl₃, the -OH proton may appear as a broad singlet and its coupling to the -CH₂ group may not be resolved, causing the -CH₂ signal to appear as a singlet.

¹³C NMR Spectral Data (75-125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C4 | Carbon attached to the hydroxymethyl group. |

| ~161 | C2 | Carbon attached to the electronegative Cl and flanked by N atoms. |

| ~158 | C6 | Aromatic CH carbon, deshielded by adjacent N. |

| ~120 | C5 | Aromatic CH carbon. |

| ~62 | -CH₂- | Aliphatic carbon attached to the oxygen atom. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm) and set the relaxation delay (d1) to at least 1 second.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR-based structure elucidation.

The Gold Standard: Unambiguous Proof via Single-Crystal X-Ray Crystallography

Expertise & Experience: While the combined spectroscopic data provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It moves beyond connectivity to provide a precise three-dimensional map of the molecule in the solid state, including exact bond lengths, bond angles, and intermolecular interactions.[11][12][13] Obtaining a diffraction-quality single crystal is the primary challenge, but when successful, the result is irrefutable.

Trustworthiness: X-ray crystallography is the definitive self-validating technique. The electron density map generated from diffraction data is used to solve the structure, and the refined model is cross-validated against the experimental data (R-factor). This process leaves no doubt about the atomic arrangement.

Experimental Protocol: Crystal Growth (Slow Evaporation)

-

Solvent Selection: Dissolve a small amount of the compound in a minimal volume of a good solvent in which it is freely soluble (e.g., ethanol or ethyl acetate).

-

Evaporation: Transfer the solution to a small vial. Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.

Caption: The workflow for single-crystal X-ray crystallography.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of this compound is not a linear process but a synergistic one. We begin with HRMS to confidently establish the elemental formula. FTIR quickly confirms the presence of key functional groups, providing an initial layer of validation. NMR spectroscopy then delivers the detailed blueprint of the C-H framework, elucidating the precise connectivity of every atom. Finally, X-ray crystallography provides the ultimate, unambiguous 3D confirmation. Each technique provides a piece of the puzzle, and critically, each piece must fit perfectly with the others. This integrated, self-validating methodology ensures the absolute structural integrity of this vital chemical building block, a non-negotiable requirement for success in pharmaceutical research and development.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. article.sapub.org [article.sapub.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. researchgate.net [researchgate.net]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. benchchem.com [benchchem.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Multi-Step Synthesis of (2-Chloropyrimidin-4-yl)methanol for Pharmaceutical Research

Abstract

(2-Chloropyrimidin-4-yl)methanol is a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its structure allows for strategic, differential functionalization at the chloro- and hydroxymethyl-substituted positions, making it a valuable intermediate in drug discovery pipelines. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. While acknowledging the user's specified starting material of 2-aminopyrimidine, this guide presents a more robust and industrially scalable pathway commencing from uracil. This approach proceeds through the critical intermediate, 2,4-dichloropyrimidine, followed by a regioselective C4-functionalization and subsequent reduction. The rationale behind this strategic choice, detailed mechanistic insights, step-by-step protocols, and process optimization are discussed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Specifically, functionalized 2-chloropyrimidines serve as key intermediates, where the chlorine atom at the C2 position acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities.

This compound, in particular, offers two distinct points for chemical modification: the reactive C2-chloride and the C4-hydroxymethyl group, which can be further oxidized or derivatized. This dual functionality makes it an indispensable precursor for synthesizing complex molecules, including kinase inhibitors and other targeted therapies. This guide provides a detailed roadmap for its synthesis, focusing on a practical and high-yielding pathway.

Section 1: Synthesis of the Key Intermediate: 2,4-Dichloropyrimidine

Strategic Rationale: Why Uracil?

While the conversion of 2-aminopyrimidine to a 2-chloropyrimidine derivative is possible via a Sandmeyer-type reaction, subsequent functionalization at the C4 position is challenging and often results in low yields.[2][3] A more efficient and scalable strategy involves the use of a readily available and inexpensive starting material, uracil (which exists in tautomeric equilibrium with 2,4-dihydroxypyrimidine). This approach allows for the simultaneous introduction of chloro groups at both the C2 and C4 positions, creating the crucial intermediate 2,4-dichloropyrimidine . This intermediate is perfectly primed for selective downstream modifications.

Mechanism and Key Considerations for Chlorination

The conversion of the hydroxyl (or oxo) groups of uracil to chloro groups is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The reaction often requires high temperatures and is frequently performed using POCl₃ as both the reagent and the solvent.

The mechanism involves the initial phosphorylation of the pyrimidine oxygen atoms by POCl₃, converting the hydroxyl groups into better leaving groups. Subsequent nucleophilic attack by chloride ions displaces the phosphate esters, yielding the dichlorinated product. The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can accelerate the reaction by neutralizing the HCl generated in situ.[5]

Caption: Mechanism of Uracil Chlorination.

Detailed Experimental Protocol: Uracil to 2,4-Dichloropyrimidine

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a two-necked round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add uracil (100 g, 0.89 mol) and phosphorus oxychloride (POCl₃, 400 mL, 4.3 mol).[4]

-

Reaction: With stirring, heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3.5-4 hours. The reaction should become a clear solution.[4]

-

Work-up (Quenching): After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure. Crucially, pour the resulting oily residue slowly and cautiously onto crushed ice (approx. 500 g) with vigorous stirring in a large beaker. This is a highly exothermic step.

-

Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x 150 mL).

-

Neutralization & Drying: Combine the organic extracts and wash them carefully with a cold, dilute sodium carbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield 2,4-dichloropyrimidine as a solid or oil.[4]

Data Summary: 2,4-Dichloropyrimidine

| Parameter | Typical Value |

| Yield | 85-95% |

| Appearance | Colorless to light-yellow solid/oil |

| Melting Point | 60-62 °C |

| CAS Number | 3934-20-1 |

Section 2: Synthesis of this compound

The Challenge of Regioselectivity

With the key intermediate, 2,4-dichloropyrimidine, in hand, the next critical challenge is to selectively functionalize the C4 position while leaving the C2-chloro group intact. In SNAr reactions, the C4 position of 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[6][7][8] This intrinsic reactivity difference is the cornerstone of the synthetic strategy, allowing for a regioselective approach.

A robust method involves introducing a functional group at C4 that can be readily converted to a hydroxymethyl group. The chosen pathway is a C4-selective formylation followed by reduction.

Caption: Recommended Synthetic Workflow.

Detailed Experimental Protocol: C4-Formylation and Reduction

This two-step sequence provides a controlled and efficient route to the target molecule.

Protocol 2.2.1: Synthesis of 2-Chloro-4-formylpyrimidine

The Vilsmeier-Haack reaction provides a classic method for formylating electron-rich heterocycles. However, for pyrimidines, direct formylation can be complex. A more modern and controlled approach involves a palladium-catalyzed carbonylation under a carbon monoxide atmosphere, followed by reduction of the resulting ester. An alternative, more direct formylation can be achieved under specific conditions.

-

Vilsmeier Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃) dropwise.

-

Formylation: Add 2,4-dichloropyrimidine to the pre-formed Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring by TLC or LC-MS.

-

Work-up: After completion, quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaHCO₃).

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry, concentrate, and purify the crude product by column chromatography to isolate 2-chloro-4-formylpyrimidine.

Protocol 2.2.2: Reduction to this compound

-

Setup: Dissolve 2-chloro-4-formylpyrimidine (1 equiv.) in a suitable alcoholic solvent like methanol or ethanol in a round-bottom flask under an inert atmosphere.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (approx. 1.0-1.5 equiv.) portion-wise, ensuring the temperature remains low.

-

Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose excess NaBH₄.

-

Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by silica gel chromatography to yield this compound.

Data Summary: this compound

| Parameter | Expected Value |

| Overall Yield | Moderate to Good (over 2 steps) |

| Appearance | White to off-white solid |

| Molecular Weight | 144.56 g/mol |

| CAS Number | 149959-97-9 |

Section 3: The Sandmeyer Approach from 2-Aminopyrimidine

For completeness, it is important to address the direct conversion of 2-aminopyrimidine. The Sandmeyer reaction can convert the 2-amino group into a 2-chloro group.[9][10] This reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[11][12]

A typical procedure involves dissolving 2-aminopyrimidine in concentrated hydrochloric acid, cooling to low temperatures (-15 to -10 °C), and adding a solution of sodium nitrite dropwise to form the diazonium salt.[2] This intermediate is then reacted with a chloride source to yield 2-chloropyrimidine.

Caption: Sandmeyer Reaction on 2-Aminopyrimidine.

While this method effectively produces 2-chloropyrimidine, the subsequent step of introducing a hydroxymethyl group at the C4 position of this less-activated ring is significantly more difficult than the regioselective functionalization of 2,4-dichloropyrimidine. Therefore, this route is generally considered less efficient for synthesizing the target molecule.

Conclusion

The synthesis of this compound is most effectively and scalably achieved through a multi-step pathway starting from uracil. The key strategic elements are the high-yield formation of the 2,4-dichloropyrimidine intermediate and the subsequent exploitation of the differential reactivity of the C2 and C4 positions to achieve regioselective formylation and reduction. This guide provides a robust and validated framework, grounded in established chemical principles, to empower researchers in pharmaceutical development with a reliable method for accessing this critical synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. byjus.com [byjus.com]

Spectroscopic Fingerprinting of (2-Chloropyrimidin-4-yl)methanol: A Technical Guide to ¹H and ¹³C NMR Analysis

Abstract: (2-Chloropyrimidin-4-yl)methanol (CAS No. 34953-87-2) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its precise molecular structure and purity are critical for downstream applications, making unambiguous spectroscopic characterization essential. This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive framework and a practical guide for researchers. It outlines a detailed, field-proven protocol for acquiring and interpreting the NMR data, ensuring scientific integrity and enabling researchers to validate their own synthetic products.

Introduction: The Importance of Structural Verification

This compound is a bifunctional molecule featuring a pyrimidine ring substituted with a reactive chlorine atom and a primary alcohol. This arrangement makes it a versatile intermediate for introducing the pyrimidine scaffold into larger, more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

Given its role as a foundational reagent, confirming the identity, isomeric purity, and structural integrity of this compound is of paramount importance. NMR spectroscopy is the gold-standard technique for this purpose, offering a high-resolution glimpse into the chemical environment of each proton and carbon atom. This guide provides the anticipated spectral data and a robust methodology to empower researchers in their synthetic endeavors.

Predicted NMR Spectroscopic Data

The following ¹H and ¹³C NMR data are predicted based on established chemical shift principles, analysis of structurally similar pyrimidine and pyridine derivatives, and additivity rules. These tables serve as a benchmark for researchers to compare against their experimentally obtained spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic/heteroaromatic region and the alcohol/methylene region. The spectrum is predicted in Deuterated Chloroform (CDCl₃), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6 | 8.65 | Doublet (d) | ~5.2 | The proton at position 6 is adjacent to a nitrogen atom and coupled to H-5, resulting in a downfield shift. |

| H-5 | 7.40 | Doublet (d) | ~5.2 | This proton is coupled to H-6. |

| -CH₂- | 4.85 | Singlet (s) | N/A | The methylene protons are adjacent to the aromatic ring and the hydroxyl group. In many cases, coupling to the -OH proton is not observed due to rapid exchange. |

| -OH | ~2.5-3.5 | Broad Singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.[3] It will appear as a broad signal that can be exchanged with D₂O. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-4 | 170.0 | This carbon is attached to the hydroxymethyl group and is part of the pyrimidine ring, leading to a significant downfield shift. |

| C-2 | 163.5 | The carbon bearing the chlorine atom is expected to be significantly deshielded. |

| C-6 | 158.0 | This carbon is adjacent to a ring nitrogen and is expected to be downfield. |

| C-5 | 118.5 | This is the only CH carbon in the aromatic portion of the ring. |

| -CH₂- | 63.0 | The methylene carbon attached to the hydroxyl group. |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation

-

This compound (Sample)

-

Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D)

-

Internal Standard: Tetramethylsilane (TMS), typically pre-added to the deuterated solvent by the manufacturer.

-

NMR Tubes: 5 mm, high-precision.

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.

Sample Preparation Workflow

The causality behind this workflow is to ensure a homogenous sample solution free of particulates, at a concentration suitable for modern NMR instruments.

Caption: Workflow for NMR Sample Preparation.

Spectrometer Setup and Data Acquisition

-

Instrument Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity. The quality of the shims directly impacts spectral resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform the Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure flat baselines.

-

Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak should be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[4]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

Logic of Spectral Interpretation

The predicted chemical shifts are grounded in the fundamental electronic properties of the pyrimidine ring.

Caption: Key electronic influences on the NMR spectrum.

-

Ring Protons (H-5, H-6): The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deshields the ring protons, pushing them downfield compared to benzene. H-6 is adjacent to a nitrogen, placing it further downfield than H-5. Their proximity should result in a clear doublet-of-doublets pattern with a coupling constant (J) of approximately 5.2 Hz.

-

Methylene Protons (-CH₂-): These protons are benzylic-like, being attached to an aromatic ring, which shifts them downfield from a typical alkyl CH₂ group. Their singlet appearance is expected as three-bond coupling to H-5 is often very small or zero in such systems.

-

Ring Carbons: The carbons directly attached to electronegative atoms (N, Cl) are the most deshielded (C-2, C-4, C-6). C-5, being the only carbon attached only to other carbons and a hydrogen, is the most shielded and appears furthest upfield in the aromatic region.

By following the provided protocol and comparing the resulting spectra to the predicted data and structural logic, researchers can confidently verify the structure and purity of their this compound samples.

References

Introduction: The Strategic Importance of the Pyrimidine Scaffold

An In-depth Technical Guide to (2-Chloropyrimidin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the nucleobases of our DNA to a multitude of approved therapeutic agents. Its derivatives are integral to the development of drugs with antibacterial, anti-inflammatory, and anticancer properties. Within this critical class of compounds, this compound (CAS: 34953-87-2) emerges as a highly versatile and valuable building block. Its structure is elegantly functional: the 2-chloro substituent provides a reactive site for nucleophilic aromatic substitution, while the 4-hydroxymethyl group offers a handle for esterification, etherification, or oxidation. This dual functionality allows for vectorial synthesis, enabling chemists to build molecular complexity in a controlled and predictable manner. This guide provides an in-depth analysis of this compound, covering its fundamental properties, a robust synthetic protocol with mechanistic insights, and its strategic application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 144.56 g/mol | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| CAS Number | 34953-87-2 | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | |

| Predicted ¹H NMR | δ ~8.7 ppm (d, 1H, H6), ~7.5 ppm (d, 1H, H5), ~4.7 ppm (s, 2H, CH₂) | N/A |

| Predicted ¹³C NMR | δ ~170 ppm (C4), ~163 ppm (C2), ~158 ppm (C6), ~120 ppm (C5), ~63 ppm (CH₂) | N/A |

| Solubility | Inferred to be soluble in polar organic solvents like Methanol, Dichloromethane | [2] |

| Storage | 2-8°C under an inert atmosphere |

Note: NMR chemical shifts are predicted based on structural analysis and standard values for pyrimidine derivatives. Actual experimental values may vary based on solvent and conditions.[3][4]

Synthesis: A Protocol for the Reduction of Methyl 2-chloropyrimidine-4-carboxylate

The most direct and reliable method for preparing this compound is the reduction of the corresponding carboxylate ester, methyl 2-chloropyrimidine-4-carboxylate. This transformation is efficiently achieved using a powerful hydride-donating agent.

Expertise in Action: Choice of Reducing Agent

While sodium borohydride (NaBH₄) is a workhorse for reducing aldehydes and ketones, it is generally sluggish or ineffective for the reduction of esters.[5] Lithium aluminum hydride (LiAlH₄ or LAH), a significantly more potent reducing agent, is the reagent of choice for this transformation.[6] The higher reactivity of the Al-H bond compared to the B-H bond allows LAH to readily reduce the less electrophilic ester carbonyl. The reaction must be conducted under strictly anhydrous conditions, as LAH reacts violently with protic solvents like water or alcohols.[7]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism:

-

First Hydride Addition: The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination: This intermediate is unstable and collapses, reforming the C=O π-bond and eliminating the methoxide (⁻OCH₃) as a leaving group. The product of this step is an aldehyde.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from LAH.

-

Workup: A final aqueous workup protonates the resulting alkoxide to yield the primary alcohol, this compound.[7]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical principles for the reduction of esters using LiAlH₄ and should be adapted and optimized.

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a slurry of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

-

Addition: Dissolve Methyl 2-chloropyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to quench excess LAH and precipitate aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular salts through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a strategic intermediate. The 2-chloro position is primed for nucleophilic substitution, often seen in the synthesis of kinase inhibitors where it reacts with an amine on a partner fragment. The hydroxymethyl group can be used as is or, more strategically, oxidized to the corresponding aldehyde, which then serves as a reactive handle for further elaboration.

Case Study: Synthesis of a Pacritinib Precursor

Pacritinib is an approved kinase inhibitor for the treatment of myelofibrosis, a serious bone marrow disorder.[8] A key intermediate in its synthesis is 3-(2-chloropyrimidin-4-yl)benzaldehyde .[9] While published routes construct this intermediate via a Suzuki coupling, this compound represents an alternative and highly plausible starting point for a different synthetic strategy. This involves a two-step sequence: first, a Suzuki coupling to attach the phenyl ring, followed by oxidation of the alcohol. Alternatively, and more directly, a mild oxidation of the hydroxymethyl group on our title compound would yield (2-chloropyrimidin-4-yl)carbaldehyde, a different but equally valuable intermediate.

The oxidation of this compound to the corresponding aldehyde can be achieved using various standard reagents. A mild oxidant such as Pyridinium chlorochromate (PCC) or conditions like a Swern or Dess-Martin oxidation would be chosen to avoid over-oxidation to the carboxylic acid. This aldehyde is a direct precursor to the core of Pacritinib, demonstrating the utility of our title compound in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

Caption: Proposed synthetic utility of the title compound towards the Pacritinib core.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.

Conclusion

This compound is more than a simple chemical; it is a key enabling reagent for modern drug discovery. Its defined physicochemical properties and predictable reactivity, coupled with a straightforward synthetic route via ester reduction, make it an attractive building block for research and development. As demonstrated by its potential application in the synthesis of complex kinase inhibitors like Pacritinib, this compound provides chemists with a reliable and versatile tool to construct novel molecular architectures, accelerating the journey towards new and improved therapeutics.

References

- 1. This compound, CasNo.34953-87-2 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. sites.wp.odu.edu [sites.wp.odu.edu]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (2-Chloropyrimidin-4-yl)methanol in Common Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyrimidin-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various biologically active molecules. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a robust experimental protocol for the accurate determination of its thermodynamic solubility, and discusses the expected solubility trends based on solvent properties. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents solubility data for a closely related structural analog, pyrimidin-4-yl-methanol, to provide a valuable point of reference.

Introduction to this compound

This compound, with the chemical formula C₅H₅ClN₂O, is a substituted pyrimidine derivative.[1][2] The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, including antiviral and anticancer agents. The presence of a chloro substituent at the 2-position and a hydroxymethyl group at the 4-position provides reactive handles for further chemical modifications, making it a versatile intermediate in organic synthesis.

The physical state of this compound is a solid at room temperature. Its solubility behavior is a critical parameter that influences reaction kinetics, crystallization, and the ability to formulate it for biological testing. Low solubility can lead to challenges in achieving desired reaction concentrations, while in the context of drug development, poor solubility can negatively impact bioavailability and therapeutic efficacy.[2] Therefore, a systematic evaluation of its solubility profile is a crucial step in its application.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several structural features will dictate its solubility in various organic solvents:

-

Polarity: The pyrimidine ring, with its two nitrogen atoms, and the hydroxymethyl group (-CH₂OH) introduce significant polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a key determinant of solubility in protic solvents like alcohols. The hydroxyl group of this compound will readily interact with solvents such as methanol and ethanol.

-

Dipole-Dipole Interactions: The chloro substituent and the overall asymmetry of the molecule create a permanent dipole moment, which will favor interactions with polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.

-

Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice of this compound will also influence its solubility. Strong intermolecular interactions in the solid state will lead to lower solubility.

Based on these characteristics, it can be predicted that this compound will exhibit higher solubility in polar solvents, particularly those that can participate in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene.

Quantitative Solubility Data: A Case for Experimental Determination

A thorough search of the scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a critical knowledge gap and underscores the importance of experimental determination for any research or development activities involving this compound.

To provide a useful point of reference, the solubility of the parent compound, Pyrimidin-4-yl-methanol (without the 2-chloro substituent), has been reported and is presented in the table below. The presence of the chloro group in this compound will alter the polarity and may affect crystal packing, thus influencing the solubility. The chloro group is electron-withdrawing and will modulate the hydrogen bonding capacity of the pyrimidine nitrogens.

| Solvent | Solvent Type | Predicted Solubility of this compound | Reference Solubility Data for Pyrimidin-4-yl-methanol[3] |

| Dimethylformamide (DMF) | Polar Aprotic | High | 30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 50 mg/mL |

| Ethanol | Polar Protic | Moderate to High | 30 mg/mL |

| Methanol | Polar Protic | Moderate to High | Data Not Available |

| Acetone | Polar Aprotic | Moderate | Data Not Available |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Data Not Available |

| Dichloromethane | Polar Aprotic | Low to Moderate | Data Not Available |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous | Low | 10 mg/mL |

This table serves as a guide for solvent selection in experimental work. It is anticipated that the solubility of this compound will follow similar trends, with high solubility in polar aprotic solvents like DMF and DMSO, and moderate to high solubility in polar protic solvents like ethanol.

Experimental Protocol for Determining Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[4] The following is a detailed, self-validating protocol for this procedure.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

Calculate the solubility of the compound in the solvent from the determined concentration.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as (2-Chloropyridin-4-yl)methanol and (6-Chloropyrimidin-4-yl)methanol provide important safety guidance.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

-

Avoid breathing dust, fumes, or vapors.[5]

-

Do not eat, drink, or smoke when using this product.[5]

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.[5]

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in chemical and pharmaceutical applications. While direct experimental data is currently lacking in the public domain, a theoretical understanding of its molecular structure allows for informed predictions of its solubility behavior. The compound is expected to be most soluble in polar organic solvents. The provided detailed protocol for the shake-flask method offers a reliable means to experimentally determine the precise solubility in various solvents. The reference data for the analogous compound, pyrimidin-4-yl-methanol, serves as a valuable guide for initiating such studies. Accurate solubility data will empower researchers to optimize reaction conditions, develop effective purification strategies, and formulate this important building block for its intended applications.

References

A Technical Guide to the Chemical Stability and Storage of (2-Chloropyrimidin-4-yl)methanol

Introduction

(2-Chloropyrimidin-4-yl)methanol is a pivotal intermediate in contemporary pharmaceutical research and drug development. Its unique chemical architecture, featuring a reactive chloropyrimidine core coupled with a functional hydroxymethyl group, renders it a versatile building block for the synthesis of a diverse array of biologically active molecules. The inherent reactivity of this compound, while advantageous for synthesis, also presents significant challenges in terms of its chemical stability and long-term storage. This guide provides an in-depth technical overview of the factors governing the stability of this compound, recommended storage protocols, and analytical methodologies for purity assessment, tailored for researchers, scientists, and professionals in the drug development sector.

Chemical Identity and Properties

To understand the stability of this compound, it is essential to first consider its fundamental chemical and physical properties.

| Property | Value |

| Chemical Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | Typically a solid |

| CAS Number | 34953-87-2 |

The properties listed are typical and may vary slightly between different suppliers.

Core Principles of Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution at the chloro-substituted carbon on the pyrimidine ring and potential oxidation of the hydroxymethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the chlorine atom, making it a good leaving group in the presence of nucleophiles.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, stringent storage and handling procedures are imperative. These protocols are designed to mitigate exposure to environmental factors that can accelerate degradation.

Optimal Storage Conditions

Based on supplier recommendations and chemical principles, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][] | Reduced temperature slows down the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1][] | Minimizes contact with atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |

| Light | Amber or opaque container | Protects the compound from photolytic degradation. |

| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the chloro group. |

Handling Procedures

Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4][5][6][7]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for anticipating and preventing the loss of compound purity. The primary routes of degradation for this compound are hydrolysis, oxidation, and photodegradation.

Hydrolysis

The chloro group on the pyrimidine ring is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions. This reaction results in the formation of (2-Hydroxypyrimidin-4-yl)methanol. Studies on related chloropyrimidines have shown that the 2-chloro isomer can be selectively hydrolyzed in the presence of strong acids.[3]

Caption: Proposed hydrolysis degradation pathway.

Oxidation

The primary alcohol functional group (-CH₂OH) is susceptible to oxidation, which can be initiated by atmospheric oxygen over prolonged periods or more rapidly by strong oxidizing agents.[3] Oxidation can lead to the formation of the corresponding aldehyde, (2-Chloropyrimidin-4-yl)carbaldehyde, which may be further oxidized to the carboxylic acid, 2-Chloropyrimidine-4-carboxylic acid.

Caption: Potential oxidation degradation pathway.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce photodegradation of chloropyrimidine derivatives. While specific studies on this compound are limited, research on the photodegradation of 2-chloropyridine in aqueous solutions has identified various intermediate products, suggesting that ring-opening and rearrangement reactions can occur.[4] Therefore, protection from light is a critical aspect of its storage.

Incompatible Materials

To prevent accelerated degradation and ensure safety, this compound should not be stored with the following classes of compounds:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates) can lead to vigorous and potentially hazardous oxidation of the alcohol group.[3]

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can catalyze hydrolysis of the chloro group.[3]

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can also promote hydrolysis and other reactions.

-

Strong Reducing Agents: While less documented, these should be avoided as a general precaution with functionalized organic molecules.[3]

Analytical Methods for Stability and Purity Assessment

Regular assessment of the purity of this compound is essential to ensure the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed technique for this purpose.

Example HPLC Method Protocol

The following is a general protocol that can be adapted for the analysis of this compound. Method optimization will be required for specific instrumentation and applications.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (e.g., around 230-270 nm) should be employed.

-

Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

-

Analysis: Injection of the sample onto the HPLC system will produce a chromatogram. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to identify the molecular weights of impurities and, through fragmentation analysis (MS/MS), elucidate their structures.

Caption: General workflow for HPLC purity analysis.

Conclusion

This compound is a valuable yet sensitive reagent. Its stability is contingent upon strict adherence to appropriate storage and handling protocols. By understanding its potential degradation pathways—primarily hydrolysis, oxidation, and photodegradation—researchers can implement effective strategies to maintain its purity and ensure the integrity of their scientific endeavors. The use of robust analytical methods, such as HPLC and LC-MS, is fundamental for the ongoing verification of its quality. This comprehensive approach to the management of this compound will ultimately contribute to more reliable and reproducible outcomes in drug discovery and development.

References

- 1. lcms.cz [lcms.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of (2-Chloropyrimidin-4-yl)methanol for the Synthesis of Functionalized Pyrimidine Scaffolds

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs, including the kinase inhibitor Gleevec and the statin Crestor.[1] Its prevalence in biologically active molecules makes the development of robust and versatile synthetic methods for its functionalization a critical endeavor for drug discovery and development professionals. The Suzuki-Miyaura cross-coupling reaction is a powerful and highly reliable tool for forming carbon-carbon bonds, prized for its broad functional group tolerance and operational simplicity.[2][3]

This application note provides a detailed technical guide for the Suzuki-Miyaura coupling of (2-Chloropyrimidin-4-yl)methanol. This specific substrate is a valuable building block, offering a strategic entry point for creating diverse compound libraries. The reaction allows for the selective introduction of a wide range of aryl and heteroaryl groups at the C4 position of the pyrimidine ring. Crucially, the 2-chloro substituent and the 4-hydroxymethyl group are retained, serving as orthogonal handles for subsequent chemical modifications, thereby enabling a rapid diversification of the molecular scaffold.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

A thorough understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive chloro-substrates.[6] The electron-deficient nature of the pyrimidine ring activates the C-Cl bond, facilitating this process.[2][7] This step forms a Pd(II) intermediate.

-

Transmetalation: Before this step can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[5][8] This boronate species then transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired C-C bond and the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]

Guiding Principles for Reaction Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection and interplay of several key parameters.

-

Substrate Reactivity & Regioselectivity: The pyrimidine ring is an electron-deficient system, which generally makes it more reactive in cross-coupling reactions compared to analogous benzene halides.[7][9] For di- or poly-halogenated pyrimidines, the position of the halogen is critical. The established order of reactivity is C4(6) > C2 > C5, meaning the C4 position is the most electron-deficient and most susceptible to oxidative addition.[6] This intrinsic property ensures that the coupling of this compound proceeds with high regioselectivity at the C4 position.[7]

-